1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse biological activities, including anticancer, antifungal, and antimicrobial properties. This specific compound features a benzimidazole moiety linked to a propanol structure with a tolyloxy group, suggesting potential applications in medicinal chemistry.
The compound can be synthesized through various methods, often involving the reaction of benzimidazole derivatives with alkyl or aryl groups. The synthesis process typically utilizes readily available starting materials in organic chemistry, making it accessible for research and development in pharmaceutical applications.
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol is classified as an organic compound under the category of heterocyclic compounds due to the presence of a nitrogen-containing ring. It is further categorized as an alcohol due to the hydroxyl (-OH) functional group in its structure.
The synthesis of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol generally involves a multi-step process:
The synthesis can be optimized using various conditions such as solvent choice, temperature, and reaction time to achieve higher yields. Techniques such as microwave-assisted synthesis have also been explored to enhance efficiency and reduce reaction times .
The molecular formula is C14H15N2O2, with a molecular weight of approximately 245.28 g/mol. The compound's melting point and solubility characteristics would typically be determined through experimental methods.
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol can undergo various chemical reactions typical for alcohols and ethers:
The reactivity of this compound is influenced by its functional groups, particularly the hydroxyl and ether functionalities, which can participate in nucleophilic substitution reactions.
The mechanism of action for 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol is primarily related to its interaction with biological targets. Benzimidazole derivatives often exhibit their pharmacological effects by:
Research indicates that similar compounds have shown significant activity against cancer cell lines, suggesting that 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol may also possess anticancer properties .
The physical properties of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol include:
Chemical properties include:
Relevant data from similar compounds suggest that benzimidazole derivatives generally exhibit good thermal stability .
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol has potential applications in:
Research into similar compounds supports their use in drug discovery and development processes aimed at treating various diseases .
Systematic Name:1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-olMolecular Formula: C₁₉H₂₁N₂O₂Molecular Weight: 309.39 g/mol
This compound belongs to the aryloxypropanolamine structural class, characterized by three key subunits:
Table 1: Accepted Nomenclature and Synonyms
Nomenclature Type | Name |
---|---|
IUPAC Name | 1-(1H-Benzo[d]imidazol-1-yl)-3-(2-methylphenoxy)propan-2-ol |
Common Synonym | 1-(Benzoimidazol-1-yl)-3-(o-tolyloxy)propan-2-ol |
Related Analog | 1-(4-Imidazol-1-yl-benzylamino)-3-o-tolyloxy-propan-2-ol [2] |
Related Analog | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride [5] |
Alternative naming conventions reflect structural variations observed in analogs. For example, replacing the benzimidazole with imidazole yields "1-(4-Imidazol-1-yl-benzylamino)-3-o-tolyloxy-propan-2-ol" (CID 14739892) [2]. Similarly, substituting the o-tolyloxy group with an amino group gives "1-Amino-3-benzoimidazol-1-yl-propan-2-ol hydrochloride" [5]. These variations underscore the modular design of this chemical class.
The development of 1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol emerged from early 2000s research into aryloxypropanolamines as modulators of biological targets. While not explicitly detailed in public small-molecule databases, its synthetic logic parallels documented routes for analogs:
Step 1: Nucleophilic Ring OpeningEpichlorohydrin reacts with o-cresol under basic conditions (K₂CO₃/acetone) to form 1-chloro-3-(o-tolyloxy)propan-2-ol.
Step 2: Benzimidazole ActivationBenzimidazole undergoes deprotonation (NaH/DMF) to generate a nucleophilic anion at the N1 position.
Step 3: Coupling ReactionThe chlorohydrin intermediate undergoes SN₂ displacement with the benzimidazole anion, yielding the title compound.
Table 2: Historical Timeline of Key Analog Development
Year | Compound | Significance | Source |
---|---|---|---|
~2000 | 1-Amino-3-benzoimidazol-1-yl-propan-2-ol | Established benzimidazole-propanolamine core | [5] |
2002 | 3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid | Demonstrated derivatization at imidazole C2 | [3] |
2004 | 3-(2,4-Dihydroxyphenyl)-4-phenylpyrazoles | Validated heterocycle-aryl hybrids in drug design | [8] |
Patent literature (EP1456180B1) contemporaneously highlighted the therapeutic value of aryl-heterocycle hybrids targeting kinases and metabolic enzymes [8]. This intellectual landscape incentivized diversification of benzimidazole scaffolds linked to bioactive fragments like o-tolyloxy-propanolamine. The absence of commercial suppliers suggests the compound remains a research tool for structure-activity relationship (SAR) exploration rather than a clinical candidate.
1-Benzoimidazol-1-yl-3-o-tolyloxy-propan-2-ol exemplifies strategic hybridization in heterocyclic systems, merging distinct pharmacophoric elements with complementary properties:
Benzimidazole as a Bioisostere:The planar, electron-rich benzimidazole nucleus mimics purines, enabling interactions with ATP-binding sites in enzymes. Its substitution pattern (N1-attachment) avoids steric clashes in binding pockets while allowing hydrogen bonding via the N3-H group [1] [5]. This mimics structural features in CID 3151732 (3-(1-Methyl-1H-benzoimidazol-2-yl)-propionic acid), where the heterocycle anchors target binding [3].
Propan-2-ol Linker as a Conformational Moderator:The -O-CH₂-CH(OH)-CH₂- spacer permits adaptive folding through:
Similar linkers enable target engagement in compounds like "N,N-Dimethyl-3-phenyl-3-(o-tolyloxy)propan-1-amine" (CID 12807420) [7].
Table 3: Structural Motifs and Their Roles
Structural Feature | Chemical Role | Biological Implication |
---|---|---|
Benzimidazole N3-H | Hydrogen bond donor | Enzyme active site interaction |
Propan-2-ol OH group | Hydrogen bond donor/acceptor | Biomolecular recognition |
o-Tolyl methyl group | Steric hindrance | Metabolic stability & target selectivity |
Ether oxygen | Electron density modulation | Pharmacophore positioning |
This architecture aligns with broader trends in EP1456180B1, where fused heterocycles coupled to aryloxy groups show enhanced bioactivity [8]. The molecule’s adaptability—evident in analogs like CID 14739892 (imidazole variant) [2]—makes it a versatile scaffold for probing chemical diversity effects on potency and selectivity.
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0